Copper(1+);1,10-phenanthroline;trifluoromethane

説明

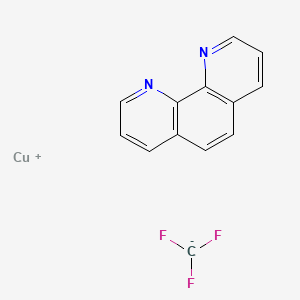

Copper(1+);1,10-phenanthroline;trifluoromethane, also known as (1,10-Phenanthroline)(trifluoromethyl)copper(I), is a compound that can be prepared by treating [CuOt-Bu]4 with 1,10-phenanthroline, followed by the addition of (trifluoromethyl)trimethylsilane (CF3TMS) . It is an easily handled, thermally stable, single-component reagent .

Synthesis Analysis

The synthesis of this compound involves treating [CuOt-Bu]4 with 1,10-phenanthroline, followed by the addition of (trifluoromethyl)trimethylsilane (CF3TMS) . This process results in an easily handled, thermally stable, single-component reagent .

Molecular Structure Analysis

The molecular structure of Copper(1+);1,10-phenanthroline;trifluoromethane is characterized by the coordination of copper (II) by salubrinal through the thionic group . This has been shown by UV-Vis, IR, ESI-MS, and tandem mass results, together with theoretical calculations .

Chemical Reactions Analysis

The compound can be used as a reagent for the trifluoromethylation of aryl iodides . Electron-rich and electron-deficient iodoarenes, as well as sterically-hindered iodoarenes, react in high yield under mild conditions . Electrophilic functional groups, including aldehydes, nitroarenes, ketones, and esters are tolerated . It can also be used in the oxidative trifluoromethylation of organoboron reagents, and terminal alkynes through C-H activation .

Physical And Chemical Properties Analysis

The compound is a solid and should be stored at temperatures between 2-8°C . Its empirical formula is C13H8CuF3N2 and it has a molecular weight of 312.76 .

科学的研究の応用

Medicinal Inorganic Chemistry

1,10-Phenanthroline (phen) is a bioactive molecule and a versatile building block. As a ligand, it yields complexes with interesting biological and physiological properties . Copper, as a naturally occurring and essential element, has been considered attractive in medicinal practices . The biological properties of its complexes depend on its oxidation state, on the structure of the complex, and on the nature of ligands .

Fluorescent Probes

Metal complexes with phen ligands have shown potential utility as fluorescent probes . These probes can be used in various fields, including biology and chemistry, to detect or measure the presence of specific substances.

DNA Binding

Copper complexes with phen ligands have characteristic features for DNA binding . This property can be utilized in the field of genetics and molecular biology for studying DNA structures and interactions.

Solar Cells

Copper phenanthroline complexes in the solid phase can act as efficient molecular hole transporting material (HTM) for hybrid solar cells . This application paves the way for low-cost and efficient hybrid solar cells, as well as for other opto-electronic devices .

Antibacterial Activity

Copper complexes with phen ligands have shown antibacterial activity . For instance, these complexes could inhibit the growth of E. coli . This property can be harnessed in the development of new antibacterial agents.

Synthesis of Coordination Compounds

The rigid structure of the aromatic rings of 1,10-phen facilitates the formation of stable complexes with metal ions, thereby enabling the synthesis of a wide variety of coordination compounds .

作用機序

Target of Action

Copper(1+);1,10-phenanthroline;trifluoromethane, also known as (1,10-Phenanthroline)(trifluoromethyl)copper(I), is primarily used as a reagent for the trifluoromethylation of aryl iodides . The primary targets of this compound are electron-rich and electron-deficient iodoarenes, as well as sterically-hindered iodoarenes .

Mode of Action

The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to the aryl iodides, resulting in a change in their chemical structure . The compound is able to tolerate electrophilic functional groups, including aldehydes, nitroarenes, ketones, and esters .

Biochemical Pathways

It is known that the compound can be used in the oxidative trifluoromethylation of organoboron reagents, and terminal alkynes through c-h activation .

Pharmacokinetics

It is known that the compound is thermally stable and can be easily handled .

Result of Action

The trifluoromethylation of aryl iodides by Copper(1+);1,10-phenanthroline;trifluoromethane results in the formation of new compounds with altered chemical structures . These new compounds may have different properties and potential applications in various fields, such as organic synthesis and medicinal chemistry .

Action Environment

The action of Copper(1+);1,10-phenanthroline;trifluoromethane can be influenced by various environmental factors. For instance, the compound should be stored under nitrogen and protected from light to maintain its stability . Furthermore, the compound’s reactivity may be affected by the solvent used, the temperature, and the presence of other chemicals .

Safety and Hazards

将来の方向性

Copper compounds, alone or in combination with other drugs, are promising anticancer agents . The introduction of the antioxidant salubrinal in the [Cu (phen) 2] core leads to a new molecule with high free radical scavenging activity and with the ability to attenuate in vitro lipid peroxidation . The new compound was tested on A2780 and SKOV3 cells and the results may be exploited to enlarge the therapeutical portfolio of metal complexes as antitumoral drugs . This research is a cross-disciplinary study involving metallobiochemistry, pharmacology, medicine, and toxicology, and can provide a better understanding of the mechanisms of action of potential copper anticancer drugs, giving useful insights into the design of new active species .

特性

IUPAC Name |

copper(1+);1,10-phenanthroline;trifluoromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.CF3.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-8H;;/q;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYRAUCEONFIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8CuF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693498 | |

| Record name | Copper(1+) trifluoromethanide--1,10-phenanthroline (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(1+);1,10-phenanthroline;trifluoromethane | |

CAS RN |

1300746-79-5 | |

| Record name | Copper(1+) trifluoromethanide--1,10-phenanthroline (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-phenanthroline; (trifluoromethyl)copper | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)

![3-[(5-Cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid](/img/structure/B569079.png)

![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)